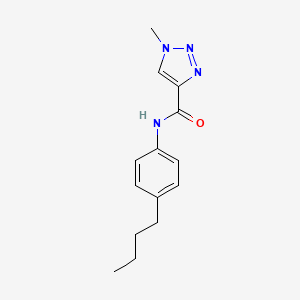

N-(4-butylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Description

N-(4-butylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1-methyltriazole core substituted with a 4-butylphenyl group at the N1 position and a carboxamide moiety at the C4 position. This compound belongs to a broader class of 1,2,3-triazole-4-carboxamides, which are studied for diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. Its structural features, such as the lipophilic butylphenyl group and the hydrogen-bonding carboxamide, make it a candidate for structure-activity relationship (SAR) studies.

Properties

IUPAC Name |

N-(4-butylphenyl)-1-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O/c1-3-4-5-11-6-8-12(9-7-11)15-14(19)13-10-18(2)17-16-13/h6-10H,3-5H2,1-2H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEIWSWHXHMJGMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C2=CN(N=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction between an azide and an alkyne. This reaction is usually catalyzed by copper(I) ions.

Introduction of the Butylphenyl Group: The butylphenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.

Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the triazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of N-(4-butylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide may involve large-scale implementation of the above synthetic routes, with optimization of reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for the click chemistry reaction and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.

Substitution: The compound can undergo substitution reactions, where functional groups on the triazole ring or the butylphenyl group are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the triazole ring or the butylphenyl group.

Reduction: Amines or other reduced forms of the compound.

Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

N-(4-butylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has found applications in various scientific research fields:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: It is being explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, modulating their activity. The butylphenyl group may enhance the compound’s binding affinity and specificity. The carboxamide group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The 1,2,3-triazole-4-carboxamide scaffold allows for extensive structural modifications. Below is a comparison of key derivatives:

Key Observations :

- Lipophilicity : Bulky substituents (e.g., 4-butylphenyl, phenylethyl) enhance membrane permeability but may reduce solubility.

- Electron Effects : Electron-withdrawing groups (e.g., chloro in ) influence electronic distribution and binding interactions.

- Bioactivity : MKA122 (IC₅₀: 0.6 μM) demonstrates superior MIF inhibition compared to MKA019 (IC₅₀: 1.8 μM), likely due to its cyclopropylcarbamoyl group enhancing target engagement .

Biological Activity

N-(4-butylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

This compound belongs to the triazole class, characterized by a five-membered ring containing three nitrogen atoms. The synthesis typically involves:

- Formation of the Triazole Ring : Achieved through a click chemistry reaction between an azide and an alkyne, often catalyzed by copper(I) ions.

- Introduction of the Butylphenyl Group : This is accomplished via a Suzuki-Miyaura coupling reaction.

- Formation of the Carboxamide Group : The carboxamide is introduced by reacting the triazole derivative with an appropriate amine.

The molecular formula is with a molecular weight of 258.31 g/mol .

Antimicrobial Properties

Research indicates that compounds similar to N-(4-butylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide exhibit notable antimicrobial activity. For instance, derivatives have shown selective cytotoxicity towards various cancer cell lines, including human leukemic T-cells .

Anticancer Activity

Studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells. For example, certain derivatives have exhibited potency comparable to doxorubicin, a standard chemotherapeutic agent. The mechanism often involves DNA damage and mitochondrial dysfunction .

The biological activity of N-(4-butylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can be attributed to its interaction with specific molecular targets:

- Enzyme Interaction : The triazole ring may interact with enzymes or receptors, modulating their activity.

- Binding Affinity : The presence of the butylphenyl group enhances binding affinity and specificity.

- Hydrogen Bonding : The carboxamide group participates in hydrogen bonding, which is crucial for biological interactions.

Comparative Analysis

A comparison with other triazole derivatives highlights differences in biological activity:

Case Studies and Research Findings

Recent studies have focused on the anticancer properties of triazole derivatives:

Q & A

Basic Research Questions

How can researchers optimize the synthesis of N-(4-butylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide?

Methodological Answer:

The synthesis typically involves a multi-step protocol, including:

- Condensation reactions : Reacting substituted anilines with isocyanides to form intermediates (e.g., carboximidoyl chlorides) .

- Cyclization with sodium azide : Introducing the triazole ring via Huisgen 1,3-dipolar cycloaddition or copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

- Purification : Use flash column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product. Yields can be improved by optimizing reaction time (e.g., 48 hours in THF) and stoichiometry .

Key Considerations:

- Monitor reaction progress via TLC or HPLC.

- Address low solubility (common in triazole derivatives) by using DMSO or DMF as co-solvents .

What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks to confirm regiochemistry of the triazole ring (e.g., δ 8.43 ppm for triazole protons in CDCl3) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic regions .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 311.31) and purity .

- Elemental Analysis : Validate C, H, N content (e.g., ±0.3% deviation from theoretical values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.